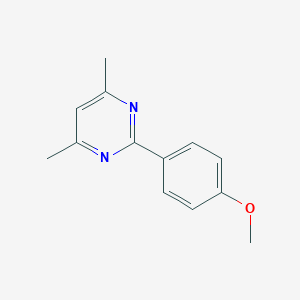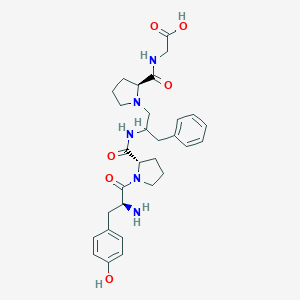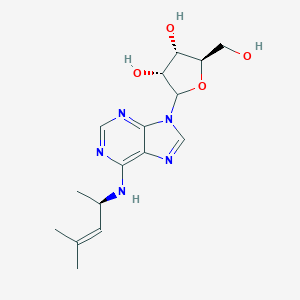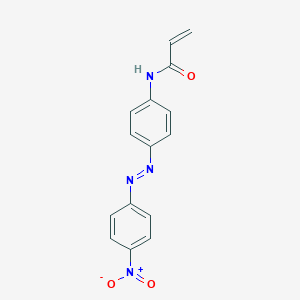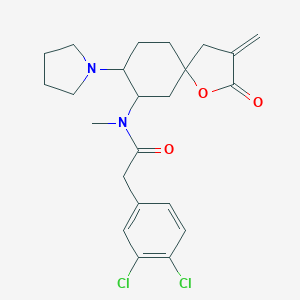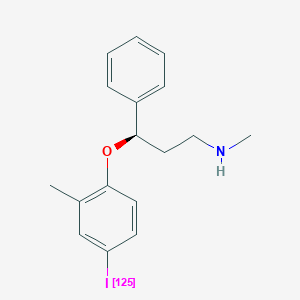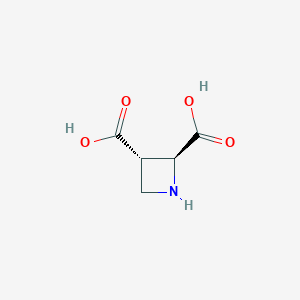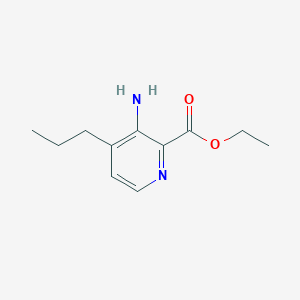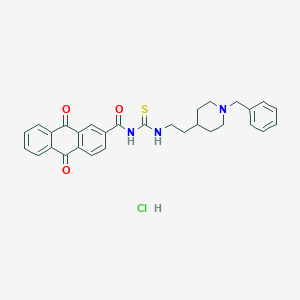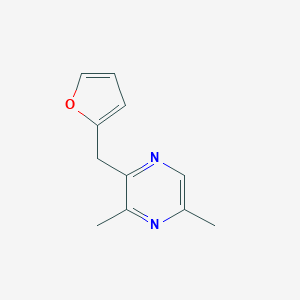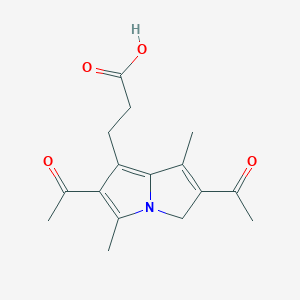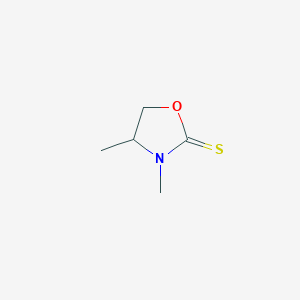![molecular formula C9H18N2O2S B115685 Propanimidothioic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester CAS No. 150671-57-1](/img/structure/B115685.png)
Propanimidothioic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanimidothioic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, also known as Methyl 3-(N,N-dimethylcarbamoyl)thiopropanimidate, is a chemical compound with the molecular formula C10H19N3O3S. It is a white crystalline powder that is commonly used in scientific research for its various applications.
Mécanisme D'action
The mechanism of action of Propanimidothioic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body.
Effets Biochimiques Et Physiologiques
Propanimidothioic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester has various biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to have neuroprotective effects and to improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Propanimidothioic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester in lab experiments is its versatility. It can be used in a variety of experiments and can be easily synthesized. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret results.
Orientations Futures
There are many future directions for research on Propanimidothioic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester. Some possible areas of research include studying its effects on different types of cells and tissues, investigating its potential as a therapeutic agent for various diseases, and exploring its use in the development of new drugs. Additionally, further research is needed to fully understand its mechanism of action and to determine its safety profile.
Méthodes De Synthèse
Propanimidothioic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester can be synthesized through a multi-step process. Firstly, N,N-dimethylcarbamoyl chloride reacts with thiourea to form N,N-dimethylthiourea. Next, the N,N-dimethylthiourea is reacted with methyl 3-bromopropionate to form Propanimidothioic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester 3-(N,N-dimethylthiocarbamoyl)propanoate. Finally, the Propanimidothioic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester 3-(N,N-dimethylthiocarbamoyl)propanoate is reacted with sodium hydroxide to form Propanimidothioic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester.
Applications De Recherche Scientifique
Propanimidothioic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester has various scientific research applications. It is commonly used as a reagent in the synthesis of various compounds. It is also used in the development of new drugs and as a tool for studying biochemical and physiological processes.
Propriétés
Numéro CAS |
150671-57-1 |
|---|---|
Nom du produit |
Propanimidothioic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester |
Formule moléculaire |
C9H18N2O2S |
Poids moléculaire |
218.32 g/mol |
Nom IUPAC |
methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanimidothioate |
InChI |
InChI=1S/C9H18N2O2S/c1-9(2,3)13-8(12)11-6-5-7(10)14-4/h10H,5-6H2,1-4H3,(H,11,12) |
Clé InChI |
LHGLCFBIVPQCJL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCCC(=N)SC |
SMILES canonique |
CC(C)(C)OC(=O)NCCC(=N)SC |
Synonymes |
Propanimidothioic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



